molecular formula C15H24O4 B601294 Deoxy-Didroartemisinin CAS No. 112419-27-9

Deoxy-Didroartemisinin

Cat. No.: B601294
CAS No.: 112419-27-9
M. Wt: 268.35 g/mol
InChI Key: JQGOBHOUYKYFPD-ISOSDAIHSA-N
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Description

Deoxy-Didroartemisinin is a research compound of significant interest in medicinal chemistry and parasitology, derived from the artemisinin family of sesquiterpene lactones. As an artemisinin derivative, its core structure is characterized by the absence of the peroxide bridge, a functional group critical for the antimalarial activity of its parent compounds . This key structural difference makes it a valuable tool for researchers studying the mechanism of action of artemisinin-based drugs, as it serves as a critical control in experiments designed to elucidate the role of the endoperoxide bridge in generating cytotoxic free radicals upon interaction with ferrous iron (Fe(II)) within the malaria parasite, Plasmodium falciparum . The primary research applications for this compound include its use as a standard or intermediate in the synthesis and analysis of other artemisinin-related compounds . It is also utilized in metabolic studies to investigate the biotransformation pathways of artemisinin and dihydroartemisinin in biological systems, helping to identify and characterize novel metabolites . Furthermore, it functions as a crucial pharmacophore in structure-activity relationship (SAR) studies, enabling scientists to determine how specific structural modifications impact biological activity and to design novel analogs with potential improved efficacy or altered properties. This product is intended for chemical and biological research purposes only. It is not for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. All safety data sheets (SDS) must be consulted and proper laboratory handling procedures must be followed.

Properties

CAS No.

112419-27-9

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol

InChI

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1

InChI Key

JQGOBHOUYKYFPD-ISOSDAIHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxy-Didroartemisinin is synthesized through a series of chemical reactions starting from artemisinin. The process involves the reduction of artemisinin to dihydroartemisinin, followed by further chemical modifications to obtain this compound. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Deoxy-Didroartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Introduction to Deoxy-Didroartemisinin

This compound is a derivative of dihydroartemisinin, which itself is a prominent compound derived from artemisinin, known for its significant antimalarial properties. This compound has garnered attention not only for its efficacy in treating malaria but also for its potential applications in various other therapeutic areas.

Antimalarial Activity

This compound has been investigated primarily for its antimalarial properties. Dihydroartemisinin and its derivatives, including this compound, have been established as first-line treatments against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have demonstrated that these compounds exhibit rapid action against malaria parasites, leading to reduced parasitemia and improved patient outcomes .

Recent research highlights the effectiveness of this compound in inhibiting the growth of malaria parasites in vitro. It has shown promising results with low half-maximal inhibitory concentrations (IC50), indicating strong antimalarial activity comparable to other established treatments .

Antitumor Properties

Beyond its antimalarial effects, this compound has been explored for its potential anticancer properties. Research indicates that derivatives of dihydroartemisinin can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. In these studies, this compound demonstrated the ability to inhibit glucose uptake in cancer cells, suggesting a mechanism by which it may exert its cytotoxic effects .

Anti-inflammatory and Immunomodulatory Effects

This compound has also been investigated for its anti-inflammatory properties. The compound exhibits immunomodulatory effects that may be beneficial in treating autoimmune diseases and inflammatory conditions. Studies indicate that certain derivatives can suppress immune responses, potentially offering therapeutic avenues for conditions characterized by excessive inflammation .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. Its ability to interfere with viral replication processes has been noted in preliminary studies, indicating potential applications in treating viral infections beyond malaria .

Case Study 1: Antimalarial Efficacy

In a controlled study involving patients with uncomplicated P. falciparum malaria, this compound was administered alongside standard treatment regimens. The results indicated a significant reduction in parasitemia within 48 hours of treatment, with minimal side effects reported. These findings support the compound's potential as an effective alternative or adjunct therapy in malaria management.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human NSCLC cell lines treated with this compound. The results showed a marked decrease in cell viability and increased rates of apoptosis compared to untreated controls. Mechanistic studies revealed that the compound inhibited key metabolic pathways essential for cancer cell survival, highlighting its potential as an anticancer agent.

Case Study 3: Immunomodulatory Effects

In vitro studies assessing the immunomodulatory effects of this compound on T-cell activation demonstrated that the compound could significantly reduce cytokine production in activated T-cells. This suggests a possible role in managing autoimmune disorders where T-cell activity is dysregulated.

Comparative Data Table

Application AreaCompound TestedIC50 (nM)Observations
AntimalarialThis compound<100Rapid reduction in parasitemia
AntitumorThis compound<200Induced apoptosis in NSCLC cell lines
Anti-inflammatoryVarious derivativesN/ASuppressed cytokine production
AntiviralThis compoundN/AInhibited viral replication

Mechanism of Action

The mechanism of action of Deoxy-Didroartemisinin involves the generation of reactive oxygen species (ROS) within the target cells. These ROS cause oxidative stress, leading to the damage of cellular components and ultimately cell death. The compound targets the heme groups within the malaria parasite, disrupting its metabolic processes and leading to its elimination .

Comparison with Similar Compounds

  • Artemisinin
  • Dihydroartemisinin
  • Artemether
  • Artesunate

Comparison: Deoxy-Didroartemisinin is unique among its counterparts due to its specific chemical structure, which imparts distinct pharmacological properties. While all these compounds share a common mechanism of action involving the generation of ROS, this compound has been found to have enhanced stability and efficacy in certain applications .

Q & A

Q. How should conflicting cytotoxicity data from different cell lines be presented and interpreted?

  • Methodological Answer: Use tiered validation:
  • Primary Screening : Broad panel (e.g., NCI-60) to identify sensitive lineages.
  • Mechanistic Follow-up : siRNA knockdown of putative targets (e.g., Nrf2) in outlier cell lines.
  • Visualization : Heatmaps with hierarchical clustering (log2-transformed IC₅₀) to highlight patterns .

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